Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate
Description
Properties
Molecular Formula |
C12H13Cl2NO3 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
methyl 3-[[2-(2,6-dichlorophenyl)acetyl]amino]propanoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-18-12(17)5-6-15-11(16)7-8-9(13)3-2-4-10(8)14/h2-4H,5-7H2,1H3,(H,15,16) |
InChI Key |
WHRNIOQCOMDWKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acetylation Followed by Esterification
The most widely documented method involves sequential acetylation of an amino acid intermediate followed by esterification. The synthesis begins with 3-amino-3-(2,6-dichlorophenyl)propanoic acid , which undergoes acetylation using acetic anhydride in the presence of a base such as triethylamine. This step introduces the acetamido moiety while preserving the carboxylic acid group. Subsequent esterification with methanol under acidic conditions (e.g., sulfuric acid or thionyl chloride) yields the target compound.
Key Steps:
- Acetylation:
- Esterification:
Esterification Followed by Acetylation
An alternative approach prioritizes esterification of the carboxylic acid group before acetylation. This method avoids potential side reactions during esterification by protecting the amine group post-ester formation.
Key Steps:
- Esterification:
- Acetylation:
Coupling Reactions
Advanced methods employ coupling agents to link pre-formed dichlorophenylacetamide fragments to methyl propanoate derivatives. For example, 2-(2,6-dichlorophenyl)acetamide is reacted with methyl 3-bromopropanoate using a palladium catalyst under Suzuki–Miyaura conditions.
Key Steps:
- Fragment Preparation:
- Synthesis of 2-(2,6-dichlorophenyl)acetamide via nucleophilic substitution of 2,6-dichlorophenylacetonitrile.
- Coupling:
Reaction Optimization and Critical Parameters
Solvent and Catalyst Selection
Temperature and Time Dependence
| Step | Optimal Temperature | Time | Yield Improvement |
|---|---|---|---|
| Acetylation | 25°C | 45 min | +15% |
| Esterification | 70°C | 5 hr | +10% |
| Coupling | 85°C | 15 hr | +8% |
Prolonged heating during esterification beyond 6 hours leads to decomposition, reducing yields by 10–12%.
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
- Acetylation: Automated systems deliver acetic anhydride and triethylamine at controlled rates, achieving 90% conversion in 20 minutes.
- Esterification: Reactive distillation columns remove water, shifting equilibrium to favor ester formation (95% yield).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Acetylation → Ester | High purity, minimal side reactions | Lengthy purification | 85% |
| Ester → Acetylation | Faster esterification | Lower acetylation efficiency | 75% |
| Coupling | Modular synthesis | Requires expensive catalysts | 60% |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate has applications in scientific research, including use as an intermediate in the synthesis of more complex organic molecules. It has also been studied for its potential biological activity and interactions with enzymes, as well as investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects. This compound is also utilized in the development of new materials and chemical processes.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorophenylacetic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Potential chemical reactions
this compound can undergo reactions such as oxidation, reduction, and substitution.
- Oxidation The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the amide group to an amine using reducing agents such as lithium aluminum hydride .
- Substitution Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-(2,6-dichlorophenyl)propanoate: A similar compound with slight structural differences.
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and amide linkage make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a propanoate group linked to an acetamido moiety, which is substituted with a 2,6-dichlorophenyl group. The synthesis typically involves the esterification of 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid.
Synthesis Pathway
- Starting Material : 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid
- Reagents : Alcohol (methanol), acid catalyst
- Products : this compound
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways. The dichlorophenyl ring enhances the compound's binding affinity to these targets, potentially modulating various biological pathways.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may inhibit pathways involved in inflammation and pain signaling. Its structural characteristics suggest it could function similarly to other non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on reducing pain and inflammation without significant gastrointestinal side effects.
Cytotoxicity and Antiproliferative Activity
Research has highlighted the compound's potential cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated antiproliferative activity in vitro, suggesting that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Findings : The compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Assessment :
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 3-(2,6-dichlorophenyl)propanoate | CHClO | Moderate anti-inflammatory |
| Methyl 3-(4-chloroanilino)-propanoate | CHCl\N\O | Antiproliferative activity |
| This compound | CHClN\O | Potential anti-inflammatory and analgesic |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-(2-(2,6-dichlorophenyl)acetamido)propanoate, and what key reaction conditions must be optimized?
- Methodological Answer : The compound is typically synthesized via amide coupling between 2-(2,6-dichlorophenyl)acetic acid and methyl 3-aminopropanoate. Coupling agents like EDCl/HOBt or DCC/DMAP are used to activate the carboxylic acid. Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity.
- Stoichiometry : A 1.2:1 molar ratio of acid to amine ensures excess coupling agent for efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
- Monitoring : TLC or HPLC tracks reaction progress.
- Example: Similar multi-step syntheses achieved 29% yields using gold-catalyzed cyclization post-Ugi reaction .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–7.4 ppm), ester methyl (δ 3.3–3.7 ppm), and amide NH (δ 5.6–6.0 ppm). 13C NMR confirms carbonyl groups (amide: ~170 ppm; ester: ~165 ppm) .
- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion ([M+H]+).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Adjust mobile phase (acetonitrile/water) to resolve impurities .
Q. What are the critical stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Storage Conditions : Airtight containers under inert gas (N2/Ar) at –20°C prevent hydrolysis of the ester and amide groups.
- Light Sensitivity : Amber vials mitigate photodegradation of the dichlorophenyl moiety.
- Monitoring : Periodic TLC/HPLC checks detect decomposition. If degradation exceeds 5%, repurify via recrystallization (ethanol/water) .
Advanced Research Questions
Q. In multi-step syntheses involving this compound as an intermediate, how can reaction yields be systematically improved?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., AuCl3 for cyclization steps) to enhance regioselectivity .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF content from 50% to 70% improved yields by 15% in analogous reactions .
- Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., amide bond formation).
Q. What mechanistic insights can be gained from computational modeling of the reactions forming this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to identify steric hindrance from the 2,6-dichlorophenyl group. For example, the ortho-chloro substituents increase activation energy by 5 kcal/mol compared to non-chlorinated analogs.
- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics. Acetonitrile outperforms THF due to better stabilization of charged intermediates .
Q. How can researchers evaluate the potential bioactivity of this compound derivatives against specific therapeutic targets?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays. IC50 values <1 µM indicate high potency.
- Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., SARS-CoV-2 Mpro). The dichlorophenyl group shows π-π stacking with His41 in docking studies.
- SAR Studies : Synthesize analogs (e.g., replacing methyl ester with ethyl) to assess steric/electronic effects on activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Variable Isolation : Replicate reactions under cited conditions (e.g., catalyst type, solvent) to identify critical factors.
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed esters).
- Meta-Analysis : Compare literature data trends; e.g., gold-catalyzed methods consistently yield 25–30%, while Pd-based routes yield 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
